Metabolic Stability: Inferred Enhancement via Trifluoromethyl-Oxetane Synergy
Direct head-to-head microsomal stability data for this specific compound is not yet available in the literature. However, strong class-level inference from a study on γ-secretase modulators (GSMs) demonstrates the synergistic effect of the trifluoromethyl-oxetane motif. Replacing a tert-butyl group with a trifluoromethyl oxetane led to a >3-fold improvement in metabolic stability (t1/2 >60 min vs. 19.6 min for the tert-butyl analog) in human liver microsomes [1]. Given that the target compound is a key precursor to this privileged motif, it represents a strategic starting point for accessing molecules with a proven advantage in metabolic stability.
| Evidence Dimension | In Vitro Metabolic Stability in Human Liver Microsomes |
|---|---|
| Target Compound Data | Not available (as a building block); inferred advantage. |
| Comparator Or Baseline | tert-Butyl containing GSM analog: t1/2 = 19.6 min. Trifluoromethyl-oxetane containing GSM analog: t1/2 > 60 min. |
| Quantified Difference | Stability increased by >3-fold. |
| Conditions | Human liver microsomes, parent compound remaining measured after 60 min incubation. |
Why This Matters
Procurement of this specific building block enables the synthesis of final drug candidates with a proven >3-fold improvement in metabolic stability over a common tert-butyl analog.
- [1] Liang, S. H., Chen, J., Normandin, M. D., Collier, T. L., Deng, H., Chen, Z., ... & Vasdev, N. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ACS Medicinal Chemistry Letters, 8(10), 1073-1077. https://doi.org/10.1021/acsmedchemlett.7b00274 View Source
